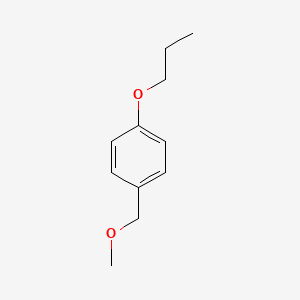
(s)-4-(1-Acetamidoethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1S)-1-acetamidoethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It consists of a benzoic acid moiety substituted with an acetamido group at the para position relative to the carboxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-acetamidoethyl]benzoic acid typically involves the acylation of 4-[(1S)-1-aminoethyl]benzoic acid. The reaction can be carried out using acetic anhydride or acetyl chloride as the acylating agents in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the amino group to the acetamido group.
Industrial Production Methods
Industrial production of 4-[(1S)-1-acetamidoethyl]benzoic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-[(1S)-1-acetamidoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 4-[(1S)-1-aminoethyl]benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
科学研究应用
4-[(1S)-1-acetamidoethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(1S)-1-acetamidoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-[(1S)-1-aminoethyl]benzoic acid: Similar structure but with an amino group instead of an acetamido group.
4-acetamidobenzoic acid: Lacks the ethyl substituent on the acetamido group.
4-aminobenzoic acid: Contains an amino group instead of an acetamido group.
Uniqueness
4-[(1S)-1-acetamidoethyl]benzoic acid is unique due to the presence of both the acetamido and ethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
4-[(1S)-1-acetamidoethyl]benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m0/s1 |
InChI 键 |
VGGHZGMYGRBYIO-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


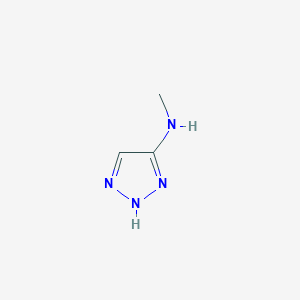
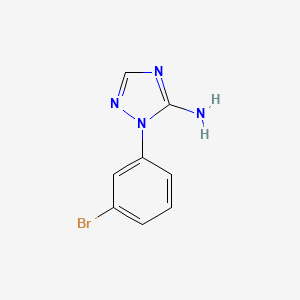
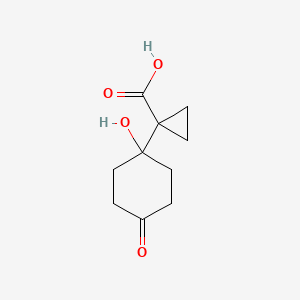
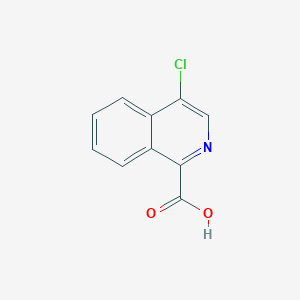

![tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
![tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15304832.png)
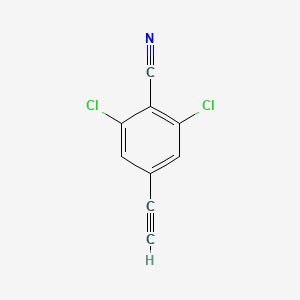
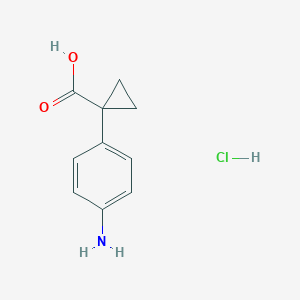
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)

